4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid
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Description
“4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-(ethoxycarbonyl)methyl substituted ethyl 6,7-difluoro-, 6,7,8-trifluoro- and 5,6,7,8-tetrafluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylates with methyl methacrylate results in the [3 + 2] adducts, hexahydropyrrolo [1,2-a]quinolones .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a solid at room temperature and has a melting point of 250°C . The compound has a molecular weight of 232.24 and a molecular formula of C12H12N2O3 .Scientific Research Applications
GABAA/Benzodiazepine Receptor Interaction
Compounds related to 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid, such as imidazo[1,5-a]quinoxaline amides and carbamates, have been shown to bind with high affinity to the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies, suggesting potential applications in neurological research and drug development (Tenbrink et al., 1994).
Antiproliferative Properties in Cancer Research
A series of 4,5-dihydropyrrolo[1,2-a]quinoxalines have been synthesized and tested for their antiproliferative activity, particularly against GPER-expressing breast cancer cells. These compounds show promising results in cancer research, demonstrating the potential of pyrroloquinoxalinic compounds as anticancer agents (Carullo et al., 2021).
Synthesis of Antibacterial Agents
Research has been conducted on the synthesis and antibacterial activities of derivatives of quinoline carboxylic acids, which are structurally related to this compound. These studies have led to the development of potent antibacterial agents effective against a range of gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
Properties
IUPAC Name |
4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-10-2-1-5-14(10)9-4-3-7(12(16)17)6-8(9)13-11/h3-4,6,10H,1-2,5H2,(H,13,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCIRRSQEUVMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008665-68-6 |
Source
|
Record name | 4-oxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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